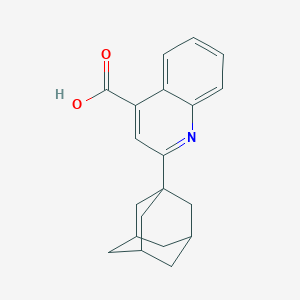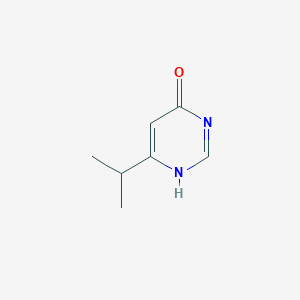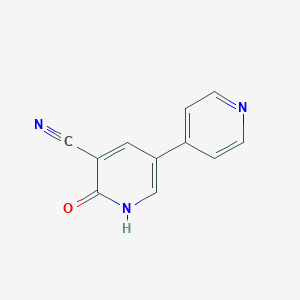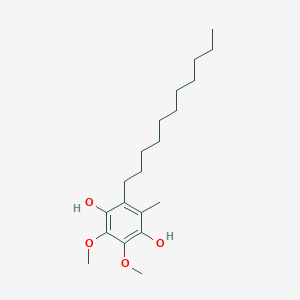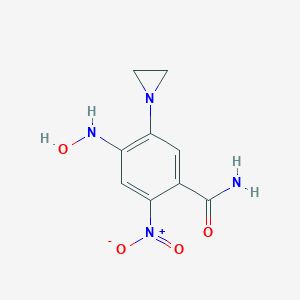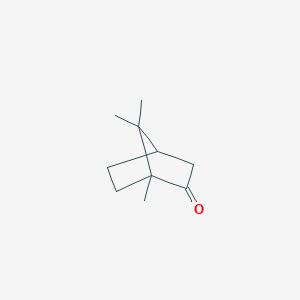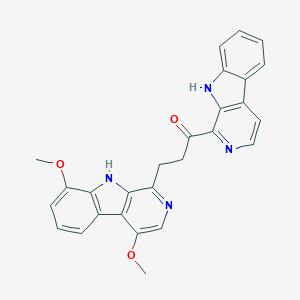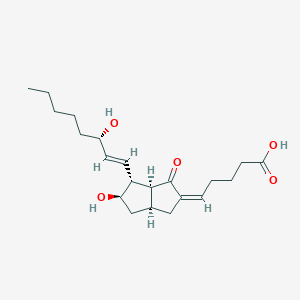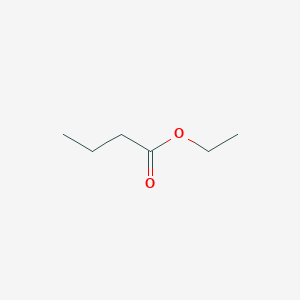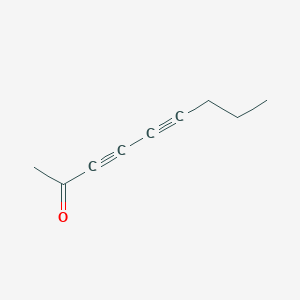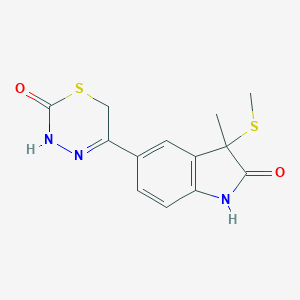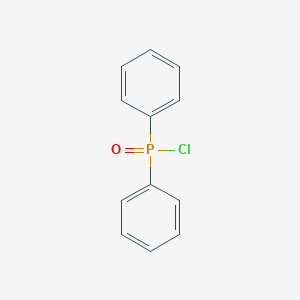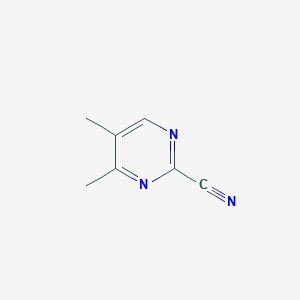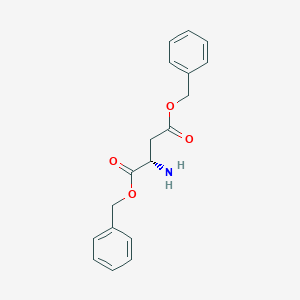
(S)-ジベンジル 2-アミノサクシネート
概要
説明
(S)-Dibenzyl 2-aminosuccinate is a chiral compound derived from succinic acid, featuring an amino group and two benzyl groups attached to the succinate backbone
科学的研究の応用
(S)-Dibenzyl 2-aminosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Dibenzyl 2-aminosuccinate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, such as L-aspartic acid, is protected using a suitable protecting group like a benzyl group.
Formation of the Succinyl Backbone: The protected amino acid is then reacted with succinic anhydride to form the succinate backbone.
Deprotection: The protecting groups are removed under mild conditions to yield (S)-Dibenzyl 2-aminosuccinate.
Industrial Production Methods: In an industrial setting, the production of (S)-Dibenzyl 2-aminosuccinate may involve:
Large-Scale Synthesis: Utilizing automated reactors to carry out the synthesis steps in a controlled environment.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.
化学反応の分析
Types of Reactions: (S)-Dibenzyl 2-aminosuccinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The succinate backbone can be reduced to form diols.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions include oxo derivatives, diols, and substituted succinates, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of (S)-Dibenzyl 2-aminosuccinate involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: The compound may influence metabolic pathways, including those related to amino acid metabolism and energy production.
類似化合物との比較
Succinic Acid: A dicarboxylic acid with a similar succinate backbone.
Amino Succinates: Compounds with amino groups attached to the succinate backbone.
Benzyl Derivatives: Compounds with benzyl groups attached to various backbones.
Uniqueness: (S)-Dibenzyl 2-aminosuccinate is unique due to its chiral nature and the presence of both amino and benzyl groups, which confer specific chemical and biological properties not found in other similar compounds.
特性
IUPAC Name |
dibenzyl (2S)-2-aminobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c19-16(18(21)23-13-15-9-5-2-6-10-15)11-17(20)22-12-14-7-3-1-4-8-14/h1-10,16H,11-13,19H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAMWLOABQRMAO-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384577 | |
| Record name | Dibenzyl L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2791-79-9 | |
| Record name | Dibenzyl L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


